

# Diundecyl phthalate (DUP) material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diundecyl phthalate	
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## Diundecyl Phthalate (DUP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for **Diundecyl Phthalate** (DUP). The information is tailored for an audience of researchers, scientists, and drug development professionals, with a focus on detailed data presentation, experimental methodologies, and clear visualizations of key workflows and concepts.

#### **Chemical Identification and Physical Properties**

**Diundecyl Phthalate** (CAS No: 3648-20-2) is a high molecular weight phthalate ester.[1][2] It is primarily used as a plasticizer for polyvinyl chloride (PVC) and other polymers, imparting flexibility and durability.[3] Its physical and chemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C30H50O4	[1][2]
Molecular Weight	474.72 g/mol	[1]
Appearance	Colorless, oily liquid	[4]
Odor	Odorless	
Melting Point	-9 °C	[4]
Boiling Point	501 °C at 101.3 kPa	[1]
Density	954 kg/m <sup>3</sup>	[4]
Vapor Pressure	4.97 x 10^-10 kPa at 25°C	[1]
Water Solubility	4.41 x 10^-9 g/L	[1]
Log Kow (Partition Coefficient)	10.3 at 25°C	[1]

### **Toxicological Information**

**Diundecyl phthalate** is characterized by low acute toxicity. The available toxicological data from various studies are presented below.



Toxicity Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 15,800 mg/kg	[2]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 7,900 mg/kg	[2]
Acute Inhalation Toxicity (LC50)	Rat	Inhalation	> 1.8 mg/L	[2]
Skin Irritation	Rabbit	Dermal	Non-irritating	[1]
Eye Irritation	Rabbit	Ocular	Minimal irritation	[1]
Skin Sensitization	Human	Dermal	Not a sensitizer	[1]

Subchronic toxicity studies in rats have indicated that at high doses, DUP may cause an increase in relative liver weight.[1]

#### **Experimental Protocols**

Detailed experimental protocols for the toxicological and ecotoxicological evaluation of **Diundecyl Phthalate** are often not fully described in publicly available literature. However, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below are detailed methodologies for key experiments based on these guidelines.

## Acute Oral Toxicity (as per OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity of DUP is determined using a fixed dose procedure to reduce the number of animals required.

• Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.



- Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). They have free access to standard laboratory diet and drinking water. Food is withheld overnight before administration of the test substance.
- Dose Administration: DUP is administered as a single oral dose by gavage. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).
- Dose Levels: A sighting study is first conducted to determine the appropriate starting dose. The main study uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Observations are made frequently on the day of dosing and at least once daily for 14 days.
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

# Dermal Irritation (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test determines the potential of DUP to cause skin irritation.

- Test Animals: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose
  of DUP is applied to a small area (approximately 6 cm²) of the clipped skin and covered with
  a gauze patch and semi-occlusive dressing.
- Exposure Duration: The exposure period is typically 4 hours.
- Observation of Skin Reactions: After the exposure period, the patch is removed, and the skin
  is gently cleansed. The skin is then examined for signs of erythema (redness) and edema
  (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according
  to a standardized grading system.



 Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index.

## Aquatic Toxicity - Fish, Acute Toxicity Test (as per OECD Guideline 203)

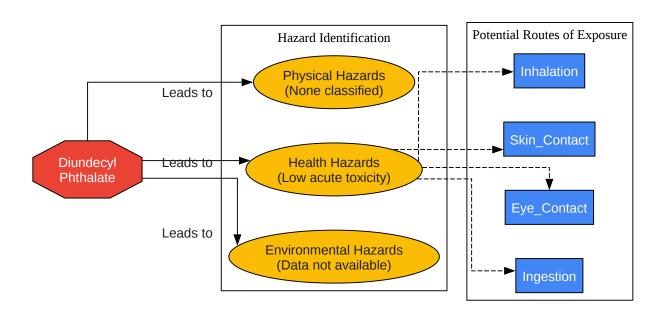
This test evaluates the acute toxicity of DUP to fish.

- Test Species: A standard freshwater fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.
- Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range appropriate for the test species.
- Test Concentrations: A range of concentrations of DUP in water is prepared. Due to its low water solubility, a carrier solvent may be necessary. A control group (clean water) and, if applicable, a solvent control group are also included.
- Exposure: Fish are exposed to the test concentrations for a period of 96 hours.
- Observations: The fish are observed for mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.
- Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated at the end of the 96-hour exposure period.

### **Hazard Identification and Risk Management**

The following diagrams illustrate key hazard information and recommended procedures for handling **Diundecyl Phthalate**.





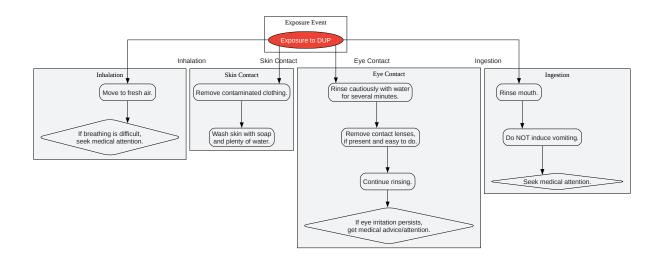
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Caption: Hazard identification for **Diundecyl Phthalate**.

#### **First Aid Measures**

The following workflow outlines the recommended first aid procedures in case of exposure to **Diundecyl Phthalate**.





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Caption: First aid measures for **Diundecyl Phthalate** exposure.

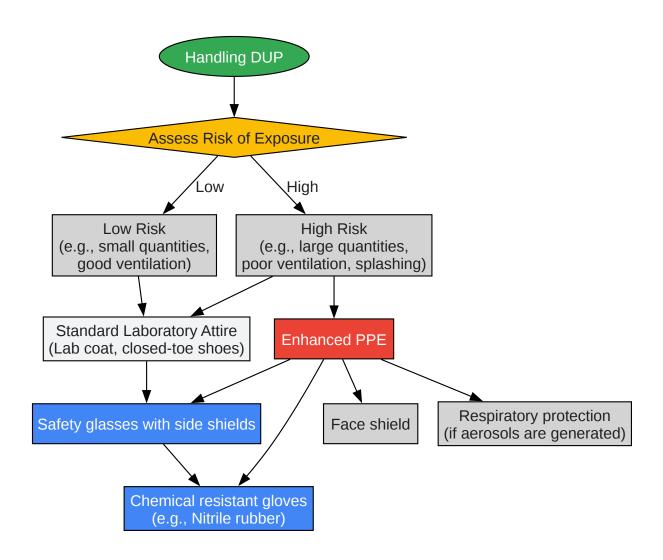
### **Handling and Storage**

Proper handling and storage procedures are crucial to ensure safety when working with **Diundecyl Phthalate**.



#### **Personal Protective Equipment (PPE)**

A logical diagram illustrating the selection of appropriate PPE.



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Caption: Personal Protective Equipment selection workflow.

#### **Storage Conditions**

Store in a tightly closed container in a dry and well-ventilated place.



- Keep away from incompatible materials such as strong oxidizing agents.
- Store away from heat and sources of ignition.

#### **Ecotoxicological Information**

Data on the ecotoxicity of **Diundecyl Phthalate** is limited. Due to its very low water solubility and high partition coefficient (log Kow = 10.3), it is expected to have low bioavailability in the aquatic environment.[1] However, comprehensive studies on its effects on aquatic and terrestrial organisms are not readily available. It is expected to be immobile in soil.

#### **Disposal Considerations**

Dispose of contents and container in accordance with local, regional, national, and international regulations. Unused product can be incinerated in a suitable facility. Do not discharge into drains or the environment. Contaminated packaging should be treated as the product itself.

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- To cite this document: BenchChem. [Diundecyl phthalate (DUP) material safety data sheet (MSDS) information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7779863#diundecyl-phthalate-dup-material-safety-data-sheet-msds-information]

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